molecular formula C9H8N2 B130039 6-Methylphthalazine CAS No. 78032-05-0

6-Methylphthalazine

Cat. No. B130039
CAS RN: 78032-05-0
M. Wt: 144.17 g/mol
InChI Key: NPOVJYAUMRFAQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phthalazine derivatives is a topic of interest due to their potential pharmacological activities. For instance, novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones were synthesized and evaluated for their anticonvulsant activity . Another study reported the synthesis of 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines, which were found to be benzodiazepine receptor ligands with anticonvulsant and anticonflict activities . Additionally, 6-arylamino-phthalazine-5,8-diones and 6,7-bis(arylthio)-phthalazine-5,8-diones were synthesized and showed promising antifungal activity . The regioselective one-pot synthesis of phthalazine-based 1,2,3-triazole derivatives was also reported, with some compounds exhibiting significant antimicrobial, antifungal, and antioxidant activities . Furthermore, fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines . Lastly, annelated 1,2,4-triazole systems from [4-(1H-benzimidazol-2-yl)-phthalazin-1-yl]hydrazine were synthesized, yielding derivatives with various substituents and biological activities .

Molecular Structure Analysis

The molecular structure of phthalazine derivatives is crucial for their biological activity. The papers provided do not detail the specific molecular structure analysis of 6-Methylphthalazine, but they do discuss the importance of substituents and functional groups in the phthalazine ring system. For example, the presence of the methylenedioxy group and various aryl substituents in the phthalazine derivatives was essential for their anticonvulsant activity . Similarly, the triazole ring fused with the phthalazine moiety contributed to the binding affinity to benzodiazepine receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of phthalazine derivatives are diverse and include multi-step reactions, one-pot reactions, and heterocyclization. For instance, the one-pot reaction of 6-methyl-3-thioxo-3,4-dihydro-[1,2,4]triazin-5-one with selected aldehydes and chloroacetic acid afforded thiazolo[3,2-b][1,2,4]triazine-3,7-diones . Methylation reactions and the use of dicarboxylic acids or their esters in condensations were also reported for the synthesis of substituted triazolo-phthalazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazine derivatives are influenced by their molecular structure. While the papers provided do not give explicit details on the physical and chemical properties of 6-Methylphthalazine, they do suggest that the introduction of different substituents can significantly affect the solubility, stability, and reactivity of these compounds. For example, the antifungal activity of 6-arylamino-phthalazine-5,8-diones suggests that these compounds have sufficient stability and solubility to exert their biological effects .

Scientific Research Applications

Herbicide Development

  • Acetohydroxyacid Synthase Inhibitors : 6-Methylphthalazine derivatives have been explored as herbicides, particularly as inhibitors of acetohydroxyacid synthase, a key enzyme in plant growth. Studies show these derivatives exhibit promising herbicidal activities (Li et al., 2006).

Antifungal Agents

  • Antifungal Activity : Some 6-Methylphthalazine derivatives demonstrate significant antifungal activity against various pathogenic yeasts and filamentous fungi, making them potential candidates for developing new antifungal drugs (Derita et al., 2013).

Anti-Cancer Research

  • VEGFR-2 Inhibition in Cancer : 6-Methylphthalazine derivatives have shown potential in cancer treatment by inhibiting VEGFR-2, a key factor in tumor growth and metastasis. Some compounds demonstrate potent anti-proliferative activity against human tumor cell lines (El-Helby et al., 2018).

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Activities : Several 6-Methylphthalazine-based compounds exhibit good antibacterial and antifungal activities, as well as significant antioxidant properties, which are beneficial for various pharmaceutical applications (Shyma et al., 2016).

Anticonvulsant Research

  • Anticonvulsant Effects : Research has demonstrated that certain 6-Methylphthalazine derivatives are effective in treating seizures, showing more potency than some known anticonvulsant drugs (Zhang et al., 2017; Grasso et al., 2000).

Benzodiazepine Receptor Ligands

  • Gamma-Aminobutyric Acid-A Receptor Selectivity : 6-Methylphthalazine derivatives have been identified as ligands with selectivity for gamma-aminobutyric acid-A receptor subtypes, useful in the development of anxiolytic and hypnotic drugs (Carling et al., 2004; Carling et al., 2004).

Inotropic Agents

  • Positive Inotropic Activity : Compounds derived from 6-Methylphthalazine have shown potential as positive inotropic agents, which can enhance heart muscle contractions and are valuable in treating heart failure (Wu et al., 2013).

Future Directions

While specific future directions for 6-Methylphthalazine were not found in the search results, research into related compounds such as N6-methyladenosine (m6A) suggests potential areas of interest. These include further investigation into the role of m6A in neurogenesis and disease pathogenesis , and the association between phthalate exposure and cardiometabolic risk factors in children and adolescents .

properties

IUPAC Name

6-methylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-8-5-10-11-6-9(8)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOVJYAUMRFAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506644
Record name 6-Methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylphthalazine

CAS RN

78032-05-0
Record name 6-Methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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